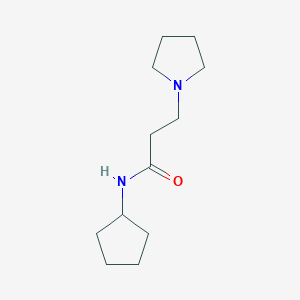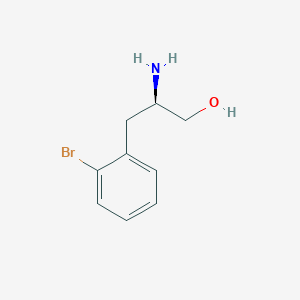
(R)-2-Amino-3-(2-bromophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(2-bromophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a bromophenyl group attached to a propanol backbone, with an amino group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-bromophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromobenzaldehyde.
Aldol Condensation: The 2-bromobenzaldehyde undergoes an aldol condensation with nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(2-bromophenyl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts for enantioselective synthesis are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(2-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: 2-Amino-3-(2-bromophenyl)propanal.
Reduction: 2-Methylamino-3-(2-bromophenyl)propan-1-ol.
Substitution: 2-Amino-3-(2-azidophenyl)propan-1-ol.
Applications De Recherche Scientifique
®-2-Amino-3-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(2-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(2-bromophenyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
2-Amino-3-(2-fluorophenyl)propan-1-ol: Another analog with a fluorine atom, potentially offering different pharmacokinetic properties.
Uniqueness
®-2-Amino-3-(2-bromophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 |
Clé InChI |
QDTJZOHATDYRIN-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@H](CO)N)Br |
SMILES canonique |
C1=CC=C(C(=C1)CC(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



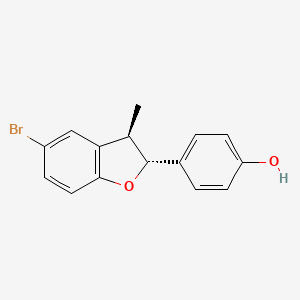
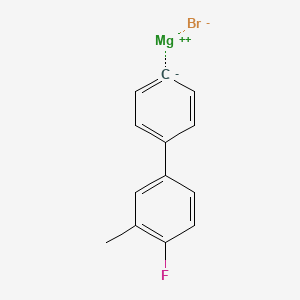
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
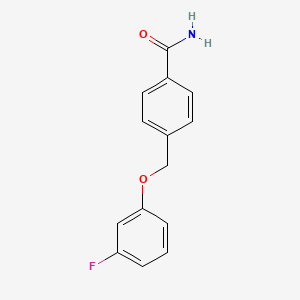
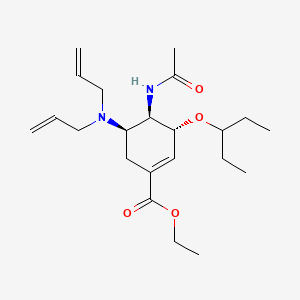
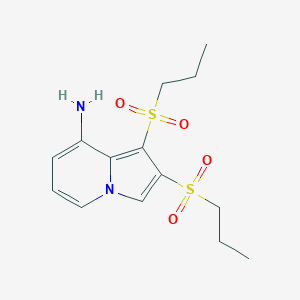
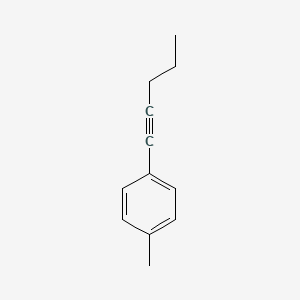
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
